1,1-二氟-2-乙烯环丙烷

描述

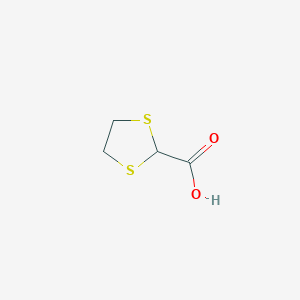

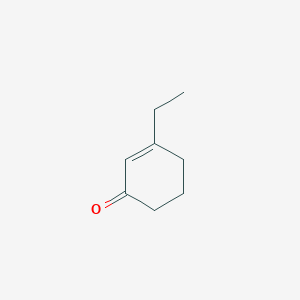

1,1-Difluoro-2-vinylcyclopropane is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The presence of difluoro substitution on the cyclopropane ring and a vinyl group makes it a unique monomer for polymerization reactions and a substrate for various chemical transformations .

Synthesis Analysis

The synthesis of 1,1-difluoro-2-vinylcyclopropane has been revisited to correct earlier structural assignments. The monomer has been characterized using NMR spectroscopy, differential scanning calorimetry, and size exclusion chromatography, leading to a reassignment of the polymer structure that aligns with theoretical expectations . Additionally, the synthesis of related compounds, such as 1,1-difluoro-2-heptyl-2-vinylcyclopropane and its isomers, has been explored, revealing the influence of fluorine on the ring-opening behavior of the cyclopropane ring .

Molecular Structure Analysis

The molecular structure of 1,1-difluoro-2-vinylcyclopropane and its polymers has been extensively studied using NMR spectroscopy. The presence of difluorine atoms is known to influence the reactivity and stability of the cyclopropane ring, affecting the ring-opening behavior during polymerization .

Chemical Reactions Analysis

The chemical reactivity of 1,1-difluoro-2-vinylcyclopropane has been demonstrated in various reactions. For instance, radical polymerization of this monomer has been shown to proceed with the formation of polymers containing cyclobutane rings in addition to the expected 1,5-type ring-opened units . The selectivity in the direction of cleavage of the cyclopropane ring is not 100%, which has been attributed to the influence of the difluorine substituents . Moreover, the compound has been used in metal-catalyzed cyclopropanation reactions to synthesize 1,2-divinylcyclopropanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-difluoro-2-vinylcyclopropane are closely related to its molecular structure. The difluorine substituents significantly affect the compound's reactivity, as seen in the radical polymerization behavior, where the direction of the cyclopropane ring cleavage is influenced by the presence of these electron-withdrawing groups . The thermal stability and reactivity of the compound and its derivatives have also been a subject of study, revealing that the difluorine substitution can lead to a variety of regioselective ring-opening reactions .

科学研究应用

聚合和结构分析

1,1-二氟-2-乙烯环丙烷已被广泛研究其聚合行为和结构特性。Feast、Gimeno和Kenwright(2006)的研究重新审视了其合成和自由基聚合,纠正了先前的结构分配。他们利用核磁共振光谱、差示扫描量热法和凝胶渗透色谱的分析为这种化合物的聚合物结构提供了新的见解(Feast, Gimeno, & Kenwright, 2006)。

对环丙烷环开启的影响

同一作者的另一项研究探讨了1,1-二氟-2-乙烯环丙烷及其异构体的自由基环开启行为。他们的研究结果证实了氟对环丙烷环开启过程的影响,烷基链的存在改变了1,4-与1,5-环开启与未取代母单体相比的比例(Feast, Gimeno, & Kenwright, 2006)。

自由基聚合行为

Sanda、Takata和Endo(1993)研究了1,1-二取代的2-乙烯环丙烷的自由基聚合。他们的研究侧重于理解所得聚合物的结构、聚合机理和聚合过程中的体积变化。他们发现环丙烷环裂解方向的选择性并非100%,从而为聚合过程提供了新的见解(Sanda, Takata, & Endo, 1993)。

热重排和环扩展

Dolbier和McClinton(1995)的研究侧重于2-(三氟甲基)-1-乙烯环丙烷的热重排,提供了这类化合物的稳定性和重排行为的见解。他们的发现有助于理解氟取代对环丙烷系统的影响(Dolbier & McClinton, 1995)。

在合成复杂分子中的应用

该化合物还被用于合成复杂分子。Trost等人(2018)报道了在钯催化的不对称烯丙基烷基化反应中使用乙烯环丙烷(VCPs),其中包括1,1-二氟-2-乙烯环丙烷。这种方法允许对3-取代的1H-吲哚和色氨酸衍生物进行官能化,展示了VCPs在创建多样化和复杂分子结构中的潜力(Trost et al., 2018)。

在合成两性聚合物中的应用

Ntoukam等人(2015)利用1,1-二取代-2-乙烯环丙烷单体合成非离子和带电离子聚合物表面活性剂。这些聚合物是通过自由基环开启聚合和聚合后修饰合成的,展示了1,1-二氟-2-乙烯环丙烷衍生物在创建官能化聚合物中的多功能性(Ntoukam et al., 2015)。

安全和危害

未来方向

The functionalization of organic molecules with fluorine substituents, such as in 1,1-Difluoro-2-vinylcyclopropane, has grown rapidly due to its applications in fields like medicine, agriculture, or materials sciences . The importance of 1,1-difluorocyclopropane derivatives in synthesis is being reviewed, and several examples are provided to highlight the biological importance of this class of compounds .

属性

IUPAC Name |

2-ethenyl-1,1-difluorocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2/c1-2-4-3-5(4,6)7/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLGRUGHFNFAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989211 | |

| Record name | 2-Ethenyl-1,1-difluorocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Difluoro-2-vinylcyclopropane | |

CAS RN |

694-34-8 | |

| Record name | 1,1-Difluoro-2-vinylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethenyl-1,1-difluorocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 694-34-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main finding regarding the structure of poly(1,1-difluoro-2-vinylcyclopropane)?

A1: Research published in "Synthesis and Radical Polymerization of 1,1-Difluoro-2-vinylcyclopropane: A Reexamination and Structural Reassignment" revealed that the previously proposed structure of the polymer was incorrect. Through comprehensive analysis using ¹H, ¹⁹F, and ¹³C NMR spectroscopy, along with other techniques, the authors reassigned the polymer structure. This reassignment aligns with theoretical predictions and experimental observations regarding the radical ring-opening behavior of fluorinated cyclopropanes. []

Q2: How does the presence of fluorine atoms influence the reactivity of 1,1-Difluoro-2-vinylcyclopropane?

A2: "Hydrierwärmen, III. Einfluß von Fluorsubstituenten auf die thermische Umlagerung des Cyclopropansystems" investigates the impact of fluorine substituents on the thermal rearrangement of the cyclopropane system in 1,1-Difluoro-2-vinylcyclopropane. The research demonstrates that fluorine destabilizes the cyclopropane ring, lowering its energy by approximately 12-14 kcal/mol. This destabilization significantly influences the molecule's reactivity, impacting both the vinylcyclopropane rearrangement and the 1,5-homodienyl hydrogen shift. []

Q3: What polymerization methods have been explored for 1,1-Difluoro-2-vinylcyclopropane?

A3: Beyond conventional radical polymerization, research has investigated the cationic polymerization of 1,1-Difluoro-2-vinylcyclopropane under high pressure. Studies like "Cationic polymerization of 1,1-difluoro-2-vinylcyclopropane (DFVC) at pressures up to 10,000 kg/cm2☆" explore how extreme conditions can influence the polymerization process and the resulting polymer's properties. [] Additionally, "Radical polymerization of 1,1-difluoro-2-vinylcyclopropane at pressures of up to 10,000 kg/cm2☆" delves into the impact of high pressure on the radical polymerization of this monomer. [] These investigations provide valuable insights into tailoring polymerization conditions to achieve desired material properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B1330300.png)

![5,7-Diazaspiro[3.4]octane-6,8-dione](/img/structure/B1330302.png)